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Compound of Interest

Compound Name: Methyl 4-methylpentanoate

Cat. No.: B153156 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

differences between fatty acid methyl esters (FAMEs) is critical for applications ranging from

advanced drug delivery systems to biodiesel formulations. This guide provides a

comprehensive structural and physicochemical comparison of Methyl 4-methylpentanoate
against a variety of other FAMEs, supported by experimental data and detailed methodologies.

Methyl 4-methylpentanoate, a branched-chain fatty acid methyl ester, possesses a unique

molecular architecture that distinguishes it from its straight-chain and unsaturated counterparts.

This structural variation significantly influences its physical and chemical properties, impacting

its performance in diverse scientific and industrial applications.[1] Its branched structure

contributes to its distinct reactivity and physical characteristics, making it a compound of

interest in fields such as flavorings, solvents, and as a potential fuel additive.[2]

Physicochemical Properties: A Comparative
Analysis
The structural characteristics of FAMEs, such as chain length, degree of unsaturation, and the

presence and position of branches, directly impact their physicochemical properties. These

properties, in turn, dictate their suitability for specific applications.[3] The following table

summarizes the key physicochemical data for Methyl 4-methylpentanoate and a selection of

other representative FAMEs.
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Fatty
Acid
Methyl
Ester
(FAME)

Chemical
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Melting
Point (°C)

Density
(g/mL at
20-25°C)

Solubility
in Water

Branched-

Chain

Saturated

Methyl

isobutyrate
C₅H₁₀O₂ 102.13 90-93[4] -84.7[4] 0.891[5]

Slightly

soluble[5]

Methyl 2-

methylpent

anoate

C₇H₁₄O₂ 130.18
45 (at 0.2

mmHg)[6]
- 0.878[7] Insoluble

Methyl 3-

methylpent

anoate

C₇H₁₄O₂ 130.18 135-136[8] - - Insoluble

Methyl 4-

methylpent

anoate

C₇H₁₄O₂ 130.18

135.1 (at

760

mmHg)

- 0.888 Insoluble

Methyl 2-

ethylbutan

oate

C₇H₁₄O₂ 130.18 135.1[9] - 0.9[9] Insoluble

Straight-

Chain

Saturated

Methyl

pentanoate
C₆H₁₂O₂ 116.16

126-

127[10]
-91[6][10] 0.890[6] Insoluble

Methyl

hexanoate
C₇H₁₄O₂ 130.18 151[11] -71[9][11] 0.885[11]

Insoluble[1

2]

Methyl

heptanoate
C₈H₁₆O₂ 144.21

173-

175[13]
-55.8[14] 0.880[15]

Insoluble[1

6]
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Methyl

octanoate
C₉H₁₈O₂ 158.24

192-195[8]

[17]
-40 0.877[8] Insoluble

Methyl

stearate
C₁₉H₃₈O₂ 298.51

~442-

443[4]
37-41

0.8498 (at

40°C)[4]
Insoluble[5]

Unsaturate

d

Methyl

oleate

(C18:1)

C₁₉H₃₆O₂ 296.49
218 (at 20

mmHg)
- 0.874 Insoluble

Methyl

linoleate

(C18:2)

C₁₉H₃₄O₂ 294.47
192 (at 4

mmHg)
-35 0.889 Insoluble

Experimental Protocols
To provide a framework for the comparative performance evaluation of Methyl 4-
methylpentanoate and other FAMEs, the following sections detail methodologies for key

experiments.

Protocol for Determining Drug Solubility in Fatty Acid
Methyl Esters
This protocol outlines a method to determine the equilibrium solubility of a drug in various

FAMEs, a critical parameter in the development of lipid-based drug delivery systems.[14]

Materials:

Drug substance (Active Pharmaceutical Ingredient - API)

A selection of FAMEs for comparison (e.g., Methyl 4-methylpentanoate, methyl oleate,

methyl laurate)

Glass vials with PTFE-lined caps

Analytical balance
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Vortex mixer and rotator

Temperature-controlled oven or water bath

Centrifuge

High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Appropriate solvents for HPLC mobile phase and sample dilution

Procedure:

Add an excess amount of the API to a glass vial.

Add a known volume (e.g., 1 mL) of the selected FAME to the vial.

Securely cap the vial and vortex for 1-2 minutes to ensure thorough mixing.

Place the vials in a rotator within a temperature-controlled environment (e.g., 25°C or 37°C)

and allow them to equilibrate for a specified period (e.g., 24-72 hours) to ensure saturation is

reached.

After equilibration, centrifuge the vials at high speed to separate the undissolved API from

the saturated solution.

Carefully collect an aliquot of the supernatant (the saturated FAME-drug solution).

Accurately dilute the aliquot with a suitable solvent to a concentration within the calibration

range of the HPLC method.

Analyze the diluted sample by HPLC to determine the drug concentration.

Calculate the solubility of the drug in the FAME in mg/mL.

Repeat the procedure for each FAME to be tested.

Protocol for Evaluating FAMEs as Skin Penetration
Enhancers using Franz Diffusion Cells
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This protocol describes an in vitro method using Franz diffusion cells to assess and compare

the ability of different FAMEs to enhance the penetration of a drug through a skin model.

Materials:

Franz diffusion cells

Excised human or animal skin, or a synthetic membrane (e.g., Strat-M®)

Drug-loaded formulation (e.g., gel or cream)

FAMEs to be tested as penetration enhancers (either incorporated into the formulation or as

a pretreatment)

Receptor solution (e.g., phosphate-buffered saline, PBS)

Magnetic stir bars

Water bath with circulator to maintain 32°C at the skin surface

HPLC system for drug quantification

Procedure:

Prepare the skin membrane and mount it between the donor and receptor compartments of

the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor solution

and add a magnetic stir bar. Ensure no air bubbles are trapped beneath the membrane.

Place the Franz cells in a water bath maintained at a temperature that ensures the skin

surface is at 32°C.

Allow the system to equilibrate for a period of time.

Apply a finite dose of the drug formulation (containing the FAME or after pretreatment with

the FAME) to the surface of the skin in the donor compartment.
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At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect a sample from the

receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

Analyze the collected samples for drug concentration using a validated HPLC method.

Calculate the cumulative amount of drug permeated per unit area of the skin over time.

Plot the cumulative amount of drug permeated versus time to determine the steady-state flux

(Jss) and the lag time (tL).

Compare the permeation parameters for formulations with and without the FAMEs, and

between different FAMEs, to evaluate their penetration-enhancing effects.

Metabolic Pathway and Experimental Workflow
Visualizations
To further elucidate the structural origins and experimental applications of Methyl 4-
methylpentanoate, the following diagrams have been generated using Graphviz.

Valine Catabolism

Fatty Acid Synthesis
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b153156?utm_src=pdf-body
https://www.benchchem.com/product/b153156?utm_src=pdf-body
https://www.benchchem.com/product/b153156?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metabolic pathway of Valine to Methyl 4-methylpentanoate.

The carbon skeleton of Methyl 4-methylpentanoate originates from the catabolism of the

branched-chain amino acid (BCAA) valine.[4][5][8] Through a series of enzymatic reactions,

valine is converted to isobutyryl-CoA, which is a precursor for the synthesis of branched-chain

fatty acids like 4-methylpentanoic acid.[11] This fatty acid can then be esterified with methanol

to form Methyl 4-methylpentanoate.
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Experimental workflow for comparing drug solubility in FAMEs.
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This workflow diagram illustrates the key steps involved in the comparative analysis of drug

solubility in different fatty acid methyl esters, as detailed in the experimental protocol.

Conclusion
The structural diversity of fatty acid methyl esters, particularly the distinction between

branched-chain and straight-chain analogues, gives rise to a wide range of physicochemical

properties. Methyl 4-methylpentanoate, with its branched structure, exhibits properties that

can be advantageous in specific applications, such as offering a different solvent environment

compared to its linear counterparts. For researchers and professionals in drug development, a

thorough understanding of these structural and property differences is paramount for the

rational design of effective and stable formulations. The provided experimental protocols offer a

starting point for the systematic evaluation and comparison of FAMEs to identify the optimal

candidate for a given application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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